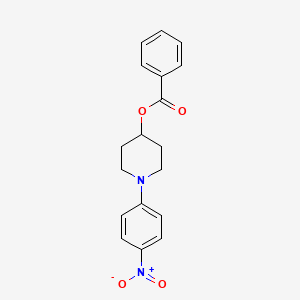
1-(4-Nitrophenyl)piperidin-4-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Nitrophenyl)piperidin-4-yl benzoate” is a chemical compound with the molecular formula C18H18N2O4 . It has a molecular weight of 326.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical and efficient process has been developed for the preparation of a key intermediate of apixaban, a blood coagulation factor Xa inhibitor . The process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure . In the presence of K2CO3, cyclization between the intermediate and 1,5-dibromopentane affords 1-[4-(piperidin-1-yl)phenyl]piperidin-2-one .Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)piperidin-4-yl benzoate” consists of a piperidine ring substituted at the 1-position with a benzoyl group . The compound also contains a nitrophenyl group .Applications De Recherche Scientifique
Structure-Reactivity Correlations
Research has delved into the kinetics of reactions involving compounds like "1-(4-Nitrophenyl)piperidin-4-yl benzoate," examining how they react with different nucleophiles. Studies have shown that the reactions of 4-nitrophenyl benzoates with anionic and neutral nucleophiles display varying degrees of reactivity, influenced by the electronic nature of substituents on the benzoate and the nucleophilic character of the reacting species. These reactions provide insights into the mechanisms of nucleophilic substitution and the role of electronic effects in determining reaction rates and pathways (Um et al., 2006).
Kinetics and Mechanism of Reactions
Further investigation into the kinetics of reactions involving nitrophenyl benzoates has expanded our understanding of the interplay between structure and reactivity. For instance, the reactivity of 4-nitrophenyl 2-furoate with secondary alicyclic amines has been compared to that of 4-nitrophenyl benzoate, revealing insights into how the acyl moiety's structure affects the reaction's mechanism and rate (Lee et al., 1999).
Supramolecular Assembly and Crystal Structures
The synthesis and crystallographic analysis of compounds structurally related to "1-(4-Nitrophenyl)piperidin-4-yl benzoate" have been explored, revealing the formation of supramolecular assemblies. These studies highlight the importance of intermolecular interactions in dictating the crystal packing and the overall structural arrangement of these compounds (Prasad et al., 2022).
Modification of Electrophilic Centers
Research has also focused on modifying the electrophilic center and substituents in reactions involving nitrophenyl benzoates. These modifications have profound effects on the reaction mechanisms and kinetics, offering valuable insights into the influence of electronic and steric factors on chemical reactivity (Um et al., 2006).
Aminolysis Reactions and Mechanism Insights
Studies on the aminolysis of Y-substituted-phenyl X-substituted-benzoates have provided detailed insights into the effects of substituents on reactivity and reaction mechanisms. These studies contribute to a deeper understanding of nucleophilic substitution reactions, highlighting the significance of electronic and steric effects in determining reaction outcomes (Jeon et al., 2014).
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “1-(4-Nitrophenyl)piperidin-4-yl benzoate” and similar compounds could have potential applications in drug discovery .
Mécanisme D'action
Target of Action
Similar compounds have been known to target hypoxia-inducible factor 1 (hif-1) pathways .
Mode of Action
Related compounds have been shown to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
Similar compounds have been known to affect the hif-1 pathways, which play a crucial role in cellular response to hypoxia .
Result of Action
Related compounds have been shown to promote tumor cell apoptosis .
Propriétés
IUPAC Name |
[1-(4-nitrophenyl)piperidin-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(14-4-2-1-3-5-14)24-17-10-12-19(13-11-17)15-6-8-16(9-7-15)20(22)23/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDFIUSNJBBKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)piperidin-4-yl benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

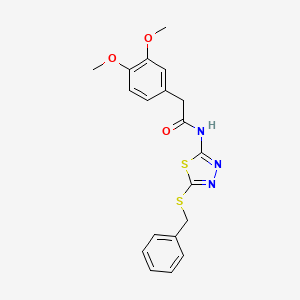
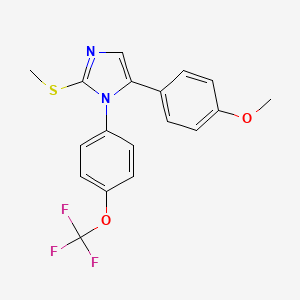

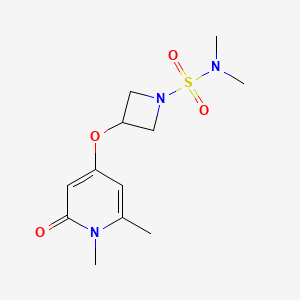
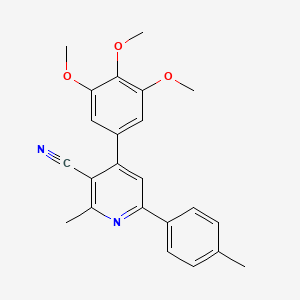

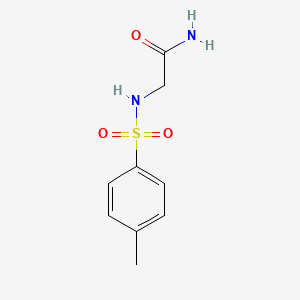
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)
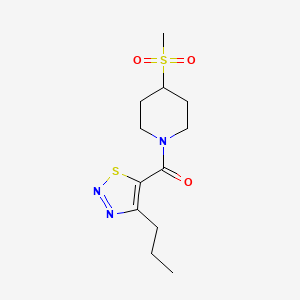
![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
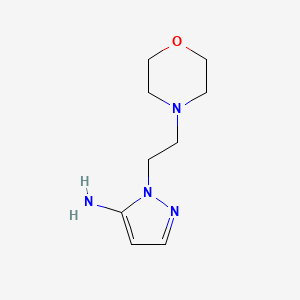
![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)